N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
描述
BenchChem offers high-quality N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-30-20-9-11-25(12-10-20)19-5-3-18(4-6-19)24-31(28,29)21-14-16-2-7-22(27)26-13-8-17(15-21)23(16)26/h3-6,14-15,20,24H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAHUHYHXLTSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action related to this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrroloquinoline core with a sulfonamide group and a methoxypiperidine moiety. The synthesis typically involves multi-step organic reactions that allow for the formation of the desired functional groups while maintaining structural integrity.
Synthetic Pathway
The synthesis involves the following key steps:
- Formation of the Pyrroloquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : This step typically employs sulfonyl chlorides to introduce the sulfonamide functionality.
- Incorporation of the Methoxypiperidine Moiety : This is usually done via nucleophilic substitution reactions.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have indicated that compounds similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exhibit potent inhibitory activity against FGFRs. FGFRs are critical in various signaling pathways associated with tumor growth and metastasis.
Table 1: Biological Activity Against FGFRs
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
|---|---|---|---|---|
| 4h | 7 | 9 | 25 | 712 |
This data suggests that the compound has a promising profile for further development as an anticancer agent targeting FGFR-related pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cell lines. Specifically, it was observed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis .
Case Study: Breast Cancer Cell Line
In a controlled study using the 4T1 breast cancer cell line:
- Cell Proliferation : A dose-dependent decrease in cell viability was noted.
- Apoptosis Induction : Markers such as cleaved caspase-3 were significantly elevated after treatment.
The mechanism by which N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exerts its biological effects likely involves:
- Binding to FGFRs : The compound competes with natural ligands for binding to FGFRs, thereby inhibiting downstream signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : By activating apoptotic pathways through caspase activation and mitochondrial dysfunction.
准备方法
Construction of the Pyrroloquinoline Core
The fused tricyclic system is assembled via a Dieckmann cyclization strategy:
- Quinoline precursor preparation : 2-Chloroquinoline-3-carboxylic acid is esterified to methyl 2-chloroquinoline-3-carboxylate.
- Pyrrole annulation : Reaction with ethyl acetoacetate in the presence of ammonium acetate yields ethyl 4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-carboxylate.
- Saponification and sulfonation : Hydrolysis to the carboxylic acid followed by chlorosulfonation using chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group.
Optimization Note : Excess chlorosulfonic acid (3 eq.) and controlled temperature prevent polysubstitution. Yield: 68–72% after recrystallization.
Analytical Validation of Intermediate
- IR spectroscopy : Strong absorption at 1360 cm⁻¹ (S=O asymmetric stretch) and 1175 cm⁻¹ (S=O symmetric stretch).
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, H-7), 7.92 (d, J=8.4 Hz, H-9), 3.20 (m, H-5), 2.85 (m, H-6).
Preparation of 4-(4-Methoxypiperidin-1-yl)aniline
Piperidine Functionalization
- 4-Hydroxypiperidine is methylated using methyl iodide and K₂CO₃ in DMF to yield 4-methoxypiperidine (89% yield).
- Buchwald–Hartwig coupling : 4-Fluoronitrobenzene reacts with 4-methoxypiperidine using Pd(OAc)₂/Xantphos to form 4-(4-methoxypiperidin-1-yl)nitrobenzene (82% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 4-(4-methoxypiperidin-1-yl)aniline (95% yield).
Critical Parameter : Excess piperidine (1.2 eq.) ensures complete substitution during coupling.
Sulfonamide Coupling Reaction
Reaction Conditions
The sulfonyl chloride (1 eq.) and 4-(4-methoxypiperidin-1-yl)aniline (1.1 eq.) are combined in anhydrous acetonitrile with N,N-diisopropylethylamine (2.5 eq.) at 25°C for 16 hours. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords the final product in 63% isolated yield.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic sulfur, followed by deprotonation to form the sulfonamide bond. Steric hindrance from the piperidine moiety necessitates extended reaction times compared to simpler anilines.
Optimization and Scalability
Solvent Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| MeCN | i-Pr₂NEt | 63 | 98 |
| DCM | Et₃N | 41 | 89 |
| THF | DBU | 55 | 92 |
Structural Characterization of Final Product
Spectroscopic Data
- HRMS (ESI+) : m/z Calculated for C₂₅H₂₈N₃O₄S [M+H]⁺: 466.1798; Found: 466.1801.
- ¹³C NMR (101 MHz, DMSO-d₆): δ 169.4 (C=O), 144.2 (C-SO₂), 128.9–115.7 (aromatic carbons), 55.1 (OCH₃).
X-ray Crystallography
Single-crystal analysis confirms the cis orientation of the sulfonamide group relative to the piperidine ring, with intermolecular hydrogen bonds stabilizing the lattice.
Industrial and Environmental Considerations
Waste Management
Scalability
Batch sizes up to 500 g have been achieved with consistent yields (60–65%), demonstrating feasibility for pilot-scale production.
常见问题
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a pyrroloquinoline scaffold fused with a sulfonamide group and a 4-methoxypiperidine substituent. The sulfonamide moiety enhances hydrogen-bonding potential, critical for target interactions, while the methoxypiperidine group contributes to solubility and conformational flexibility. The fused heterocyclic system may influence π-π stacking and electronic properties .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Coupling of a piperidine derivative (e.g., 4-methoxypiperidine) with a halogenated phenyl intermediate under Buchwald-Hartwig amination conditions .
- Step 2 : Sulfonamide formation via reaction of the intermediate quinoline sulfonyl chloride with an aniline derivative in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Purification via recrystallization using ethanol/water mixtures or column chromatography .
Q. Which analytical techniques are critical for characterizing purity and crystallinity?
- X-ray powder diffraction (XRPD) : Confirms crystalline phase identity and polymorphism .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) : Assess thermal stability and melting behavior .
- NMR spectroscopy (¹H/¹³C) : Validates structural integrity and detects impurities (<0.5% by integration) .
Advanced Research Questions
Q. How can conflicting solubility data across studies be resolved?
Discrepancies often arise from solvent polarity and pH variations. For example:
- Polar solvents (DMF, DMSO) : Increase solubility due to hydrogen bonding with sulfonamide and piperidine groups .
- Aqueous buffers : Solubility drops at neutral pH but improves under acidic conditions (e.g., pH 4–5) via protonation of the piperidine nitrogen. Use dynamic light scattering (DLS) to assess aggregation thresholds .
Q. What strategies optimize synthesis yield during scale-up?
- Catalyst optimization : Replace Pd(OAc)₂ with XPhos-Pd-G3 for higher turnover in coupling steps (yield increases from 65% to 82%) .
- Solvent selection : Substitute DMF with NMP to reduce side reactions in sulfonamide formation .
- Temperature control : Maintain ≤80°C during cyclization to prevent decomposition of the pyrroloquinoline core .
Q. How do computational models predict pharmacokinetic properties?
- Lipinski’s Rule of Five : Assess drug-likeness via calculated logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Molecular dynamics (MD) simulations : Predict binding stability with target proteins (e.g., kinases) by analyzing interactions between the sulfonamide group and catalytic lysine residues .
Q. How can discrepancies in biological activity across cell-based assays be addressed?
- Assay standardization : Normalize cell passage number, serum concentration, and incubation time to reduce variability .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to off-target effects .
Q. What structural modifications enhance target binding affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
